molecular formula C6H3Cl4NO2S B080623 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine CAS No. 13108-52-6

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

Cat. No. B080623
CAS RN: 13108-52-6
M. Wt: 295 g/mol
InChI Key: NMCCNOZOBBWFMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine derivatives involves multiple chemical processes. For instance, 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine can be synthesized through the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions. This reaction has been shown to occur with different nucleophiles, resulting in various substitution patterns based on steric hindrance and electronic effects (Ranjbar‐Karimi & Poorfreidoni, 2017). Another synthesis approach involves the modification and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, highlighting the efficiency and environmental impact of different synthesis stages (Gilbile et al., 2017).

Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine derivatives has been studied through various spectroscopic techniques. For example, milled and efficient synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine under ultrasonic irradiation provided insights into the effects of substituents on the intramolecular halogen bond strength and the molecular orientation of the SO2 group (Mohammadi et al., 2020).

Scientific Research Applications

Contact Allergenicity and Cross-reactivity

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMSP) has been studied for its contact allergenicity and cross-reactivity patterns in animal models. It was identified as a strong sensitizer in guinea pig maximization tests, with significant reactions noted to similar chemical structures. This indicates its potential as a model compound for studying allergic responses and cross-reactivity among related chemical compounds in medical and industrial settings (Noda, Yamano, Ooshima, & Shimizu, 2006).

Antimicrobial Performance

TCMSP exhibits a broad spectrum of antimicrobial activity, making it effective against microorganisms that cause deterioration in industrial systems. Its fungistatic capabilities are particularly notable, leading to its use as a mildewcide in exterior paints and as a preservative in various industrial products like asphalt, calking compositions, and textiles (Wolf & Bobalek, 1967).

Chemical Reactions and Synthesis

Studies on TCMSP have contributed to the understanding of its chemical behavior, including reactions with nucleophiles and its role in synthesizing sulfur-containing derivatives. These findings have implications for developing new chemical processes and materials, especially in the fields of organic synthesis and material science (Ager, Iddon, & Suschitzky, 1970).

Green Chemistry Applications

The modified synthesis of TCMSP derivatives has been explored for its potential in green chemistry, emphasizing reduced waste production. Such research highlights the importance of environmentally friendly chemical synthesis processes (Gilbile, Bhavani, & Vyas, 2017).

Inhibition of ATP Synthesis in Mitochondria

TCMSP has been studied for its effects on mitochondrial function, specifically its inhibition of ATP synthesis. This research provides insights into the molecular mechanisms of toxicity and can inform safety assessments for chemicals with similar structures (Bragadin, Iero, Cima, Ballarin, & Manente, 2007).

Safety And Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2,3,5,6-tetrachloro-4-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCCNOZOBBWFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044795
Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Molecular Weight

295.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

CAS RN

13108-52-6
Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Record name Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)-
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Record name 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
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Record name 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine
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Record name 2,3,5,6-TETRACHLORO-4-(METHYLSULFONYL)PYRIDINE
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